Brigatinib (AP26113, Alunbrig) is a synthetic molecule classified as a tyrosine kinase inhibitor (TKI). [] It plays a significant role in scientific research as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and other kinases. [] Brigatinib has been extensively studied for its potential in treating cancers driven by these kinases.
Brigatinib can be synthesized in a multistep process involving various reactions. One reported method involves a five-step synthesis to create N-desmethyl brigatinib, which acts as a precursor for further radiolabeling. [] The detailed steps and specific reagents used are often proprietary information held by pharmaceutical companies.
Brigatinib's molecular structure revolves around a bisanilinopyrimidine scaffold. [] It includes a dimethylphosphine oxide group, a feature not present in earlier-generation ALK inhibitors. [] Detailed structural analyses, often aided by techniques like X-ray crystallography, have provided insights into its binding interactions with target kinases. []
Data on specific chemical reactions involving Brigatinib outside of its synthesis and metabolic pathways is limited in the public domain. Its metabolism is known to involve cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8. [] Research on potential drug-drug interactions often focuses on these metabolic pathways. [, , ]
Brigatinib acts as an ATP-competitive inhibitor of the ALK and ROS1 tyrosine kinases. [] It binds to the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling crucial for tumor growth. [, , ] Its efficacy against a broader range of ALK mutations compared to earlier-generation inhibitors is attributed to its unique structural features and binding interactions. [, ]
Brigatinib has primarily been researched for its applications in cancer treatment, particularly in non-small cell lung cancer (NSCLC) driven by ALK or ROS1 rearrangements. [, , , , , , ] - Preclinical studies have demonstrated its activity against various ALK mutations, including those resistant to earlier generation inhibitors. [, ]- Clinical trials have shown promising efficacy in crizotinib-resistant ALK+ NSCLC. [, , , , ]- Brigatinib's ability to penetrate the blood-brain barrier has led to significant research into its potential for treating brain metastases in ALK+ NSCLC. [, , , , ]- Ongoing research is evaluating its efficacy in treating other ALK+ malignancies and as a first-line therapy for ALK+ NSCLC. [, , , ]
Future research directions for Brigatinib include:- Further investigation into its efficacy in treating a broader range of ALK+ and ROS1+ malignancies. [] - Continued development of precision dosing strategies based on pharmacokinetic and pharmacodynamic modeling. [] - Exploration of combination therapies involving Brigatinib and other targeted agents or chemotherapies. [] - Research to identify potential biomarkers for predicting response to Brigatinib treatment and developing strategies to overcome resistance. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2